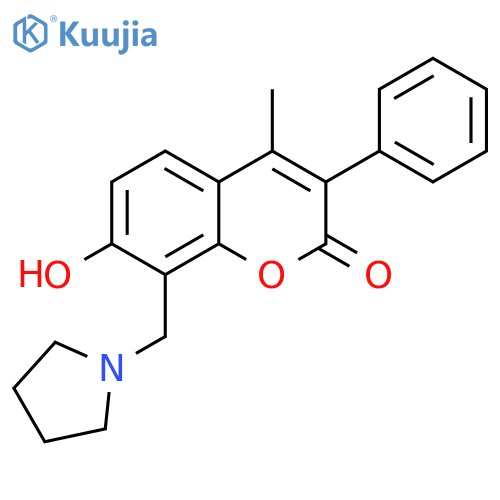Cas no 887218-17-9 (7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one)

887218-17-9 structure
商品名:7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one
7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-oxo-3-phenyl-8-(pyrrolidin-1-ium-1-ylmethyl)chromen-7-olate
- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-phenyl-8-(1-pyrrolidinylmethyl)-
- 887218-17-9
- CHEMBL1396591
- AKOS002049255
- HMS1898E01
- 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- F1862-0726
- NCGC00134334-01
- 7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one
- G786-1935
- 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
- 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one
-
- インチ: 1S/C21H21NO3/c1-14-16-9-10-18(23)17(13-22-11-5-6-12-22)20(16)25-21(24)19(14)15-7-3-2-4-8-15/h2-4,7-10,23H,5-6,11-13H2,1H3
- InChIKey: ZPJPRYUILNIJDN-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN3CCCC3)C(O)=CC=C2C(C)=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 335.15214353g/mol
- どういたいしつりょう: 335.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.268±0.06 g/cm3(Predicted)
- ふってん: 538.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.03±0.20(Predicted)
7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1862-0726-5mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-2mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-30mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-25mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-3mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-4mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-10mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-40mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-50mg |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1862-0726-2μmol |
7-hydroxy-4-methyl-3-phenyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one |
887218-17-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
887218-17-9 (7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-yl)methyl-2H-chromen-2-one) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
